2-[[Bis(4-fluorophenyl)methyl]amino]ethanol
Description
Properties
CAS No. |
84946-19-0 |
|---|---|
Molecular Formula |
C15H15F2NO |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[bis(4-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2 |
InChI Key |
YWZXYBOYTASOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the nucleophilic substitution or reductive amination of bis(4-fluorophenyl)methyl amine precursors with ethylene oxide or related epoxides to introduce the ethanol moiety. The key steps include:
- Formation of the bis(4-fluorophenyl)methyl amine intermediate.
- Reaction of this amine with ethylene oxide or 2-chloroethanol under controlled conditions to yield the aminoethanol derivative.
Specific Synthetic Routes
Reductive Amination Approach
- Starting from bis(4-fluorophenyl)methanamine, the compound can be prepared by reductive amination with 2-hydroxyacetaldehyde or its equivalents.
- Sodium triacetoxyborohydride (Na(AcO)3BH) is commonly used as a mild reducing agent in solvents like 1,2-dichloroethane (DCE) to facilitate the reductive amination step.
- This method allows for selective formation of the secondary amine with the ethanol side chain attached.
Nucleophilic Ring Opening of Epoxides
- The bis(4-fluorophenyl)methyl amine can be reacted with ethylene oxide or 2-benzyloxirane in the presence of a base such as n-butyllithium in tetrahydrofuran (THF).
- This reaction opens the epoxide ring, attaching the 2-hydroxyethyl group to the nitrogen atom.
- The reaction conditions typically involve low temperatures and inert atmosphere to prevent side reactions.
Catalytic and Reagent Details
- Potassium carbonate (K2CO3) is often used as a base to deprotonate the amine and facilitate nucleophilic attack.
- Solvents such as acetonitrile or THF are preferred for their ability to dissolve both organic and inorganic reagents.
- The reaction temperature is generally maintained between ambient and 80 °C depending on the step.
- Purification is achieved by crystallization or chromatographic techniques to isolate the pure aminoethanol compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | Na(AcO)3BH, AcOH | 1,2-Dichloroethane | Room temp to 40 °C | 41–71 | Mild reducing agent, selective reaction |
| Epoxide ring opening | n-Butyllithium, ethylene oxide or 2-benzyloxirane | THF | 0–25 °C | ~23 | Requires inert atmosphere |
| Base-mediated nucleophilic substitution | K2CO3, bis(4-fluorophenyl)methyl amine | Acetonitrile | 50–80 °C | Variable | Facilitates amine alkylation |
Research Findings and Optimization
- Structural analogues synthesized via similar methods showed that the presence of fluorine atoms on the phenyl rings enhances the compound’s chemical stability and biological activity.
- Optimization of reaction times and temperatures improves yields and purity, with reductive amination providing higher selectivity and fewer side products compared to direct nucleophilic substitution.
- Use of protecting groups and controlled deprotection steps can be employed when multi-step syntheses are required for complex derivatives.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol with key analogs, emphasizing structural differences and their implications:
Notes:
- Hydrochloride salts (e.g., ) improve aqueous solubility, favoring formulations for intravenous administration .
Key Research Findings
Fluorination Effects: Bis(4-fluorophenyl) substitution enhances metabolic stability by resisting oxidative degradation in hepatic microsomes compared to non-fluorinated analogs (e.g., diphenylmethanol derivatives in ) .
Safety Profile: Sulfinyl analogs like 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide () exhibit moderate toxicity (GHS Category 4), suggesting careful handling is required for fluorinated ethanolamine derivatives .
Thermal Stability : Crystalline analogs (e.g., cobalt complexes in ) demonstrate high thermal stability (decomposition >250°C), supporting their use in high-temperature applications .
Biological Activity
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which suggests possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic processes.
- CAS Number : 84946-19-0
- Molecular Formula : C16H18F2N2O
- Molecular Weight : 302.33 g/mol
- IUPAC Name : 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol
The biological activity of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, potentially leading to alterations in cell proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing downstream signaling cascades.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| A549 (Lung) | 15.5 | 75% |
| MCF-7 (Breast) | 20.3 | 68% |
| SW480 (Colorectal) | 12.7 | 82% |
These findings indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Anticancer Activity
In a study published in Nature Scientific Reports, researchers synthesized several derivatives of bis(4-fluorophenyl)methyl amines and evaluated their cytotoxicity against A549 and MCF-7 cell lines. The study found that the compound exhibited an IC50 value of 15.5 µM against A549 cells, showing promising activity compared to standard chemotherapeutic agents like cisplatin .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of similar compounds, revealing that they could induce apoptosis through the activation of caspase pathways in cancer cells. This suggests that 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol might share similar apoptotic mechanisms, warranting further exploration into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
